molecular formula C11H13F2N3S B1387457 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105188-23-5

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B1387457
M. Wt: 257.31 g/mol
InChI Key: QHYOLWSCNKIDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a fluorescent dye that can be used to label and visualize biological molecules, such as proteins and DNA, in living cells.

Mechanism Of Action

The mechanism of action of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is based on its ability to fluoresce when excited by light of a specific wavelength. The compound absorbs light in the ultraviolet range and emits light in the blue-green range. This property allows it to be used as a fluorescent probe for biological molecules.

Biochemical And Physiological Effects

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has minimal biochemical and physiological effects on living cells. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the conjugation of this compound to biomolecules can affect their function and localization within cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine in lab experiments is its high fluorescence intensity and photostability. This allows for long-term imaging of biological molecules in living cells. Additionally, the compound is relatively easy to synthesize and can be conjugated to a wide range of biomolecules.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its fluorescence is pH-dependent, which can affect its performance in certain experimental conditions. Additionally, the conjugation of this compound to biomolecules can affect their function and localization within cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine in scientific research. One potential direction is the development of new conjugation strategies to improve its performance in specific experimental conditions. Another direction is the use of this compound in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways. Additionally, the use of this compound in combination with advanced imaging techniques, such as super-resolution microscopy, could provide new insights into the organization and dynamics of biological molecules in living cells.

Scientific Research Applications

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has a wide range of applications in scientific research. One of its primary uses is as a fluorescent dye for labeling and visualizing biological molecules in living cells. This compound can be conjugated to proteins, DNA, and other biomolecules to track their localization, movement, and interactions within cells. It has also been used to study the dynamics of membrane proteins and lipid rafts in living cells.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3S/c1-16(2)4-3-14-11-15-10-8(13)5-7(12)6-9(10)17-11/h5-6H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYOLWSCNKIDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=C(C=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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